molecular formula C36H42IN3O4 B8137051 Cyanine5 NHS ester (iodide)

Cyanine5 NHS ester (iodide)

Cat. No.: B8137051
M. Wt: 707.6 g/mol
InChI Key: MSVPQRMWNARNJZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Cyanine5 NHS ester (iodide) involves the reaction of Cyanine5 dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under anhydrous conditions to prevent hydrolysis of the NHS ester . Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands.

Chemical Reactions Analysis

Cyanine5 NHS ester (iodide) primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts efficiently with primary amino groups (-NH2) to form stable amide bonds . Common reagents used in these reactions include DMF, DMSO, and various buffer solutions such as sodium phosphate buffer (pH 7.5) and carbonate/bicarbonate buffer (pH 8-9) . The major product formed from these reactions is the labeled peptide, protein, or oligonucleotide with an attached Cyanine5 dye.

Comparison with Similar Compounds

Cyanine5 NHS ester (iodide) is often compared with other similar fluorescent dyes such as Cy5 NHS ester, Alexa Fluor 647, and DyLight 649 . These compounds share similar properties, including excitation and emission wavelengths, but differ in terms of their photostability, brightness, and solubility. Cyanine5 NHS ester (iodide) is unique due to its high sensitivity and compatibility with various imaging and detection techniques .

Similar Compounds

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42N3O4.HI/c1-35(2)26-16-11-13-18-28(26)37(5)30(35)20-8-6-9-21-31-36(3,4)27-17-12-14-19-29(27)38(31)25-15-7-10-22-34(42)43-39-32(40)23-24-33(39)41;/h6,8-9,11-14,16-21H,7,10,15,22-25H2,1-5H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVPQRMWNARNJZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42IN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

707.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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